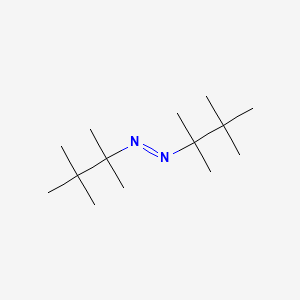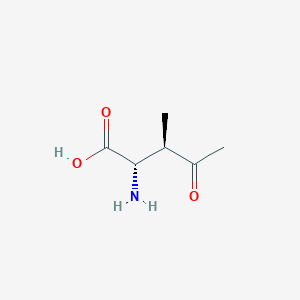
4-Oxo-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-L-isoleucine is a derivative of the essential amino acid L-isoleucine It is characterized by the presence of a keto group at the fourth carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-L-isoleucine can be achieved through several methods. One common approach involves the oxidation of L-isoleucine using specific oxidizing agents. For instance, the use of L-isoleucine dioxygenase, an enzyme isolated from Bacillus thuringiensis, has been shown to effectively convert L-isoleucine to this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. These methods utilize genetically engineered microorganisms that express the necessary enzymes to convert L-isoleucine to this compound. This approach is advantageous due to its high yield and cost-effectiveness .
化学反応の分析
Types of Reactions: 4-Oxo-L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
4-Oxo-L-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
作用機序
The mechanism of action of 4-Oxo-L-isoleucine involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic processes, where it can act as a substrate for enzymes involved in amino acid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence glucose metabolism and insulin signaling .
類似化合物との比較
L-isoleucine: An essential amino acid involved in protein synthesis and energy production.
L-leucine: Another branched-chain amino acid that plays a crucial role in muscle protein synthesis.
L-valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness: What sets 4-Oxo-L-isoleucine apart is its keto group at the fourth carbon position, which imparts unique chemical reactivity and potential biological activities not observed in its parent amino acid, L-isoleucine .
特性
CAS番号 |
64516-38-7 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1 |
InChIキー |
MMBIRKOXPSBOTN-UCORVYFPSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)C(=O)C |
正規SMILES |
CC(C(C(=O)O)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


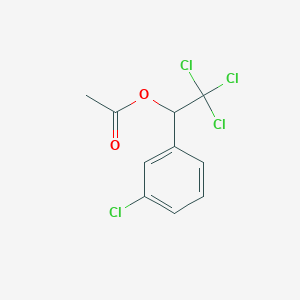
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
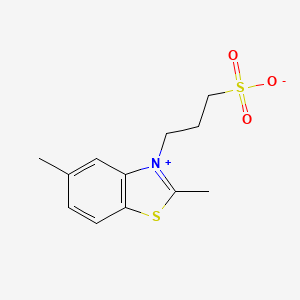

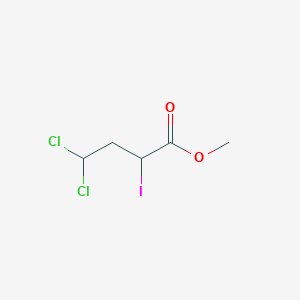
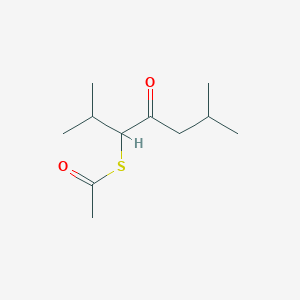
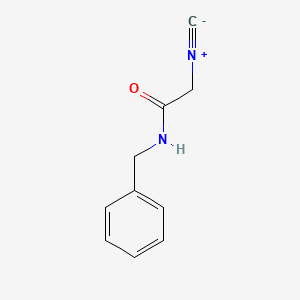
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
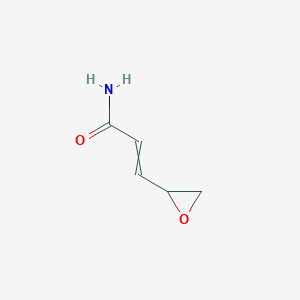
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
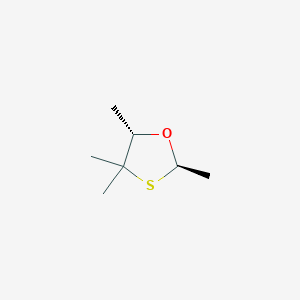
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
